molecular formula C19H25BrN4S B15075805 N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide CAS No. 853333-54-7

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

Cat. No.: B15075805
CAS No.: 853333-54-7
M. Wt: 421.4 g/mol
InChI Key: PTWNIMSNYFFUHW-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the thiazole ring: This step involves the cyclization of appropriate intermediates to form the thiazole ring.

    Alkylation and amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry.

    N-Methylethylenediamine: Used as an intermediate in organic synthesis.

    N1,N1,N2-tris(2-aminoethyl)ethane-1,2-diamine: Utilized in the synthesis of complex organic molecules.

Uniqueness

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide stands out due to its unique combination of a quinoline core with a thiazole ring and ethane-1,2-diamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

853333-54-7

Molecular Formula

C19H25BrN4S

Molecular Weight

421.4 g/mol

IUPAC Name

N',N'-diethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C19H24N4S.BrH/c1-4-23(5-2)11-10-20-17-12-18(19-21-14(3)13-24-19)22-16-9-7-6-8-15(16)17;/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,20,22);1H

InChI Key

PTWNIMSNYFFUHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C.Br

Origin of Product

United States

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